molecular formula C22H22N2O4 B11667922 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667922
M. Wt: 378.4 g/mol
InChI Key: VTQLXQHLGGBKIG-YDZHTSKRSA-N
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Description

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound with a unique structure that combines a benzyloxy group, a methoxyphenyl group, and a dimethylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
  • N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
  • N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C22H22N2O4/c1-15-11-19(16(2)28-15)22(25)24-23-13-18-9-10-20(26-3)21(12-18)27-14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+

InChI Key

VTQLXQHLGGBKIG-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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